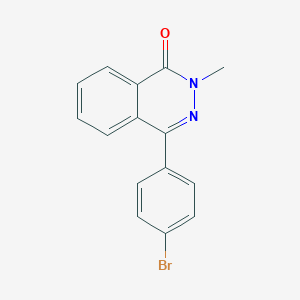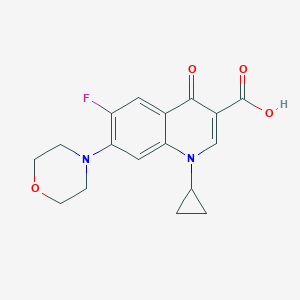
4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone is a chemical compound that belongs to the class of phthalazinone derivatives. It is commonly used in scientific research for its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone has a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it has anti-inflammatory properties. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent. Additionally, it has been shown to inhibit the replication of certain viruses, making it a potential antiviral agent.
実験室実験の利点と制限
One of the main advantages of using 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone in lab experiments is its versatility. It can be used in a variety of assays and experiments due to its unique properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many future directions for research on 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone. One potential direction is the development of new drug candidates based on the compound's anti-inflammatory, antitumor, and antiviral properties. Another direction is the synthesis of novel metal complexes using 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone as a ligand. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields.
科学的研究の応用
4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug development. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
特性
製品名 |
4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone |
|---|---|
分子式 |
C15H11BrN2O |
分子量 |
315.16 g/mol |
IUPAC名 |
4-(4-bromophenyl)-2-methylphthalazin-1-one |
InChI |
InChI=1S/C15H11BrN2O/c1-18-15(19)13-5-3-2-4-12(13)14(17-18)10-6-8-11(16)9-7-10/h2-9H,1H3 |
InChIキー |
GFFLJIAPGOHDSG-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Br |
正規SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)
![4,8-Dichloro-1-(2-chloro-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B304593.png)
![5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304596.png)

![2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304598.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)
![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)
![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)
![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)
